molecular formula C17H8Cl2F8N2O3 B1675418 Lufenuron CAS No. 103055-07-8

Lufenuron

Cat. No.: B1675418
CAS No.: 103055-07-8
M. Wt: 511.1 g/mol
InChI Key: PWPJGUXAGUPAHP-UHFFFAOYSA-N
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Description

Lufenuron is a benzoylurea pesticide primarily used as an insect growth regulator. It is widely known for its effectiveness in controlling flea infestations in veterinary medicine and as an agricultural pesticide against various pests. The compound works by inhibiting the synthesis of chitin, an essential component of the exoskeleton in insects, thereby preventing their development and causing their eventual death .

Mechanism of Action

Target of Action

Lufenuron is primarily targeted at insects, particularly fleas and larvae of Lepidoptera and Coleoptera . Its primary target within these organisms is chitin, a critical component of an insect’s exoskeleton .

Mode of Action

This compound functions as an insect growth regulator. It disrupts the normal development of flea larvae by inhibiting the production of chitin . Chitin is essential for the development of the insect’s exoskeleton during the molting process . Without chitin, the flea larvae cannot develop a proper exoskeleton, resulting in their inability to mature into adult fleas .

Biochemical Pathways

This compound affects the chitin synthesis pathway in insects. It inhibits the production or deposition of insect chitin, thereby affecting insect molting and achieving its insecticidal effect . The larvae exposed to this compound showed reduced carbohydrate and lipid content, while the protein levels decreased or increased depending on the dosage of this compound . The expression of several chitin synthesis genes was down-regulated, whereas the expressions of two chitin degradation genes were significantly enhanced .

Pharmacokinetics

This compound is quickly absorbed into the blood, both after injection and oral administration . It is then deposited in the animal’s body fat from where it is slowly released back into the bloodstream . This slow release ensures that the active ingredient is delivered directly to the target pests and provides protection against fleas for up to 30 days with a single dose .

Result of Action

The result of this compound’s action is the effective control of flea populations. By preventing the maturation of new fleas, this compound effectively breaks the flea life cycle, reducing the flea population over time . This is particularly important in managing flea infestations, as it helps prevent future generations of fleas from developing .

Action Environment

This compound is persistent in the environment . Its efficacy can be influenced by environmental factors such as temperature and humidity, which can affect its absorption and distribution in the host organism . .

Biochemical Analysis

Biochemical Properties

Lufenuron interacts with key enzymes involved in the synthesis of chitin, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) . It increases the activity of these enzymes, leading to an overproduction of chitin and subsequent disruption of normal insect growth and development .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been shown to affect the nutrient content and detoxification enzyme expression in Aedes aegypti larvae .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits the normal function of enzymes involved in chitin synthesis, leading to an overproduction of chitin and disruption of normal insect growth and development .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound can cause long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of chitin synthesis. It interacts with enzymes such as ALT and AST, leading to changes in metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lufenuron is synthesized through a multi-step process involving several key reactions:

    Addition Reaction: The initial step involves the addition of 2,5-dichloroaniline to 1,1,2,3,3,3-hexafluoropropene to form an intermediate.

    Nitration Reaction: The intermediate undergoes nitration to introduce nitro groups.

    Reduction Reaction: The nitro groups are then reduced to amines.

    Esterification Reaction: The resulting amines are esterified to form the final product, this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The technical process is designed to be simple and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Lufenuron undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Lufenuron has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving chitin synthesis inhibitors and their mechanisms.

    Biology: this compound is employed in research on insect physiology and development, particularly in studies on chitin synthesis and its role in insect growth.

    Medicine: The compound is used in veterinary medicine for controlling flea infestations in pets.

    Industry: this compound is used as an agricultural pesticide to control pests in crops such as cabbage, cotton, and maize. .

Comparison with Similar Compounds

Lufenuron’s unique properties and broad-spectrum efficacy make it a valuable tool in pest management and scientific research.

Properties

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPJGUXAGUPAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034357
Record name N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide
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Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103055-07-8, 130841-22-4, 130841-26-8
Record name Lufenuron
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Record name Lufenuron [INN:BAN]
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Record name Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro
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Record name LUFENURON, (-)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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